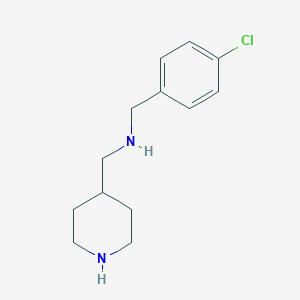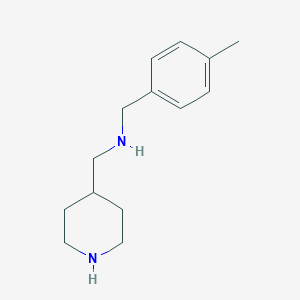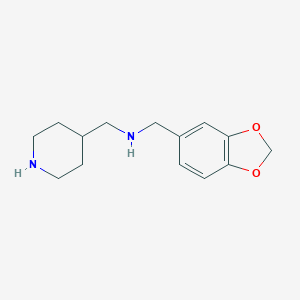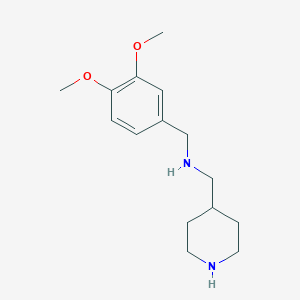![molecular formula C19H22N2O4S2 B499907 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE](/img/structure/B499907.png)
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The benzodioxole and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, while the benzodioxole moiety might interact with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group.
4-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperazine: Lacks the benzodioxole moiety.
Uniqueness
The combination of the benzodioxole moiety, piperazine ring, and sulfonyl group in 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE makes it unique and potentially useful for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C19H22N2O4S2 |
|---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylsulfanylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H22N2O4S2/c1-26-16-3-5-17(6-4-16)27(22,23)21-10-8-20(9-11-21)13-15-2-7-18-19(12-15)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3 |
InChI Key |
MUQQAMPVUMLYOY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tetrahydrofuran-2-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)methanamine](/img/structure/B499824.png)
![4-[(Benzylamino)methyl]piperidine](/img/structure/B499825.png)





![N-[2-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499832.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499837.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499838.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499839.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499840.png)
![1-{2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499846.png)
![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499847.png)
